molecular formula C14H19NO6S2 B2563924 Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1396685-65-6

Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2563924
CAS No.: 1396685-65-6
M. Wt: 361.43
InChI Key: NUNGOYFAAMFCIT-UHFFFAOYSA-N
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Description

“Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate” is a chemical compound . It is a derivative of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . The compound has a molecular weight of 157.21 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 157.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Novel Photochemical Transformations

Research into photochemical transformations of structurally related compounds, such as methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, has led to the discovery of novel β-lactam compounds. These findings underscore the potential for unexplored photochemical pathways in synthesizing complex molecules that could have implications for pharmaceutical synthesis (Marubayashi et al., 1992).

Heterocyclic Compound Synthesis

The development of methods for synthesizing dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates showcases the intricate multi-component reactions that can be employed to create complex heterocyclic compounds. This research contributes to the toolkit for designing and creating molecules with potential bioactivity (Lisovenko & Dryahlov, 2014).

Antimicrobial Compound Development

The synthesis and evaluation of novel compounds for antimicrobial activity, such as certain sulfonamide derivatives, underscore the ongoing search for new drugs. These studies offer a foundation for developing therapeutics against resistant microbial strains, illustrating the potential pharmaceutical applications of complex organic molecules (Ghorab et al., 2017).

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its unique structure, it could be of interest in various fields of research, including material science and chemical synthesis .

Properties

IUPAC Name

methyl 3-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S2/c1-13(2)20-8-14(9-21-13)6-15(7-14)23(17,18)10-4-5-22-11(10)12(16)19-3/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNGOYFAAMFCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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